An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The quinoline core is a privileged structure found in a wide array of therapeutic agents, and the specific substitutions of a bromine atom at the 7-position and a carboxylic acid at the 4-position, combined with the 2-oxo functionality, offer unique opportunities for molecular design and biological activity. This document details a robust synthetic protocol based on the Pfitzinger reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented to ensure its identity, purity, and structural integrity.
Introduction
Quinoline and its derivatives have long been a focal point of research in organic and medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline (or 2-quinolone) scaffold, in particular, is a core component of numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. The carboxylic acid group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic candidates. This guide aims to provide a detailed and practical resource for the scientific community engaged in the synthesis and utilization of this important chemical entity.
Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
The synthesis of the title compound is most effectively achieved through the Pfitzinger reaction, a classic and reliable method for the preparation of quinoline-4-carboxylic acids.[1][2][3][4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in a basic medium.[1] For the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the logical starting materials are 5-bromoisatin and pyruvic acid.
Reaction Principle: The Pfitzinger Reaction
The Pfitzinger reaction proceeds through a well-established mechanism.[3] Initially, the isatin is hydrolyzed by a strong base, such as potassium hydroxide, to open the lactam ring and form the potassium salt of 2-aminophenylglyoxylic acid. This intermediate then condenses with the enolizable carbonyl compound, in this case, pyruvic acid. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The presence of the 2-oxo functionality in the target molecule suggests a tautomeric relationship with the 2-hydroxyquinoline, which can be influenced by the reaction conditions and subsequent work-up procedures. A variant of the Pfitzinger reaction, the Halberkann reaction, which utilizes N-acyl isatins, is known to favor the formation of 2-hydroxy-quinoline-4-carboxylic acids.[3]
A plausible synthetic pathway, based on a similar synthesis of 7-hydroxyquinoline-4-carboxylic acid from 6-bromoisatin, involves the initial formation of a 7-bromoquinoline-2,4-dicarboxylic acid intermediate, which can then be selectively decarboxylated.
Experimental Protocol
This protocol is adapted from established Pfitzinger reaction procedures and a specific patent detailing a closely related synthesis.[1][6]
Materials:
-
5-Bromoisatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol
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Water
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Concentrated Hydrochloric acid (HCl)
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Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) and potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.
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Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.5 equivalents) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Purification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials and non-polar impurities.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
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Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a strong base necessary to facilitate the initial ring-opening of the isatin lactam.
-
Solvent: The ethanol/water mixture provides a suitable medium for dissolving both the polar and non-polar reactants and facilitates the reaction at reflux temperature.
-
Acidification: Acidification is crucial for the protonation of the carboxylate salt, leading to the precipitation of the final carboxylic acid product.
Synthetic Workflow Diagram:
Caption: Workflow for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid via the Pfitzinger reaction.
Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₃[7][8] |
| Molecular Weight | 268.06 g/mol [7][8] |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the proton on the nitrogen atom.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.5 - 7.0 | s |
| H-5 | ~8.0 - 8.2 | d |
| H-6 | ~7.6 - 7.8 | dd |
| H-8 | ~7.9 - 8.1 | d |
| N-H | ~11.0 - 12.0 | br s |
| COOH | ~13.0 - 14.0 | br s |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in the target compound are tabulated below.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~160 - 165 |
| C-3 | ~110 - 115 |
| C-4 | ~140 - 145 |
| C-4a | ~140 - 145 |
| C-5 | ~125 - 130 |
| C-6 | ~130 - 135 |
| C-7 | ~115 - 120 |
| C-8 | ~120 - 125 |
| C-8a | ~120 - 125 |
| COOH | ~165 - 170 |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| N-H (Amide) | 3100-3300 |
| C=O (Carboxylic acid) | 1700-1725 |
| C=O (Amide) | 1650-1680 |
| C=C (Aromatic) | 1500-1600 |
| C-Br | 500-600 |
4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Expected m/z |
| [M+H]⁺ | 267.96, 269.96 |
| [M-H]⁻ | 265.95, 267.95 |
Characterization Workflow Diagram:
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and well-grounded approach for the synthesis and characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The Pfitzinger reaction, a cornerstone of quinoline synthesis, provides a direct route to this valuable heterocyclic compound. The detailed experimental protocol, along with the rationale behind the procedural choices, offers a solid foundation for researchers to successfully synthesize this molecule. The comprehensive characterization plan, encompassing a suite of modern analytical techniques, ensures the validation of the product's identity and purity. As a versatile building block, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid holds significant promise for the development of novel therapeutic agents and functional materials.
References
- Synlett. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett., 59, 3116–3119.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Chinese Patent CN112500341A. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Halberkann, J. (1921). Abkömmlinge der Chininsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 54(11), 3090-3107.
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ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. J. Chem. Pharm. Res., 4(4), 1956-1959.
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MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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